molecular formula C9H11N3O2 B2387156 p-Guanidinomethyl benzoic acid CAS No. 41651-87-0

p-Guanidinomethyl benzoic acid

Katalognummer: B2387156
CAS-Nummer: 41651-87-0
Molekulargewicht: 193.206
InChI-Schlüssel: ZWKIKIJKGFTAAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

p-Guanidinomethyl benzoic acid (PGMBA) is an organic compound with the molecular formula C9H10N2O2. It belongs to the class of organic compounds known as guanidinobenzoic acids, which are aromatic compounds containing a guanidine group linked to the benzene ring of a benzoic acid .


Synthesis Analysis

While specific synthesis methods for PGMBA were not found in the search results, it’s worth noting that benzoic acid derivatives are commonly synthesized through various chemical reactions . For instance, the selective introduction of a charged tag, 4-(guanidinomethyl)benzoic acid (Gmb), into the peptide N-terminus has been achieved by reacting the peptide with the active ester of Gmb .

Wissenschaftliche Forschungsanwendungen

Environmental Remediation

p-Guanidinomethyl benzoic acid derivatives, such as amino-guanidinopentanoic acid functionalized benzene dicarboxylic coated magnetic nanoparticles (Fe3O4@BDC@AGPA), have been developed for the highly efficient removal of toxic Pb(II) ions from aqueous environments. This innovative nanocomposite demonstrates significant adsorption capacities, facilitating effective lead removal and offering a promising approach for water purification and environmental remediation efforts (Alsuhybani et al., 2020).

Biochemistry and Molecular Biology

In the realm of biochemistry, studies have elucidated the complex interactions between DNA and carcinogenic compounds, highlighting the influence of benzo[a]pyrene diol epoxide chirality on DNA covalent adducts. This research sheds light on the molecular underpinnings of carcinogenesis and the critical role of stereochemistry in DNA damage, contributing to our understanding of genetic mutations and cancer development (de los Santos et al., 1992).

Pharmaceutical Development

The design of benzoic acid inhibitors targeting influenza neuraminidase, with modifications such as a cyclic substitution for the N-acetyl grouping, represents a pivotal stride in antiviral drug development. These compounds, exemplified by the transformation of 4-(N-acetylamino)-3-guanidinobenzoic acid into more potent inhibitors, underscore the potential of this compound derivatives in crafting novel therapeutic agents against influenza and other viral infections (Brouillette et al., 1999).

Analytical Chemistry

Advancements in analytical methods, such as high-performance liquid chromatography of guanidino compounds using benzoin as a pre-column fluorescent derivatization reagent, have facilitated the sensitive and rapid detection of these compounds in biological samples. This technique is instrumental in clinical diagnostics, environmental monitoring, and research, enabling the quantification of guanidino compounds with high precision and efficiency (Kai et al., 1983).

Nutritional Science and Animal Health

Research into the dietary effects of inulin and benzoic acid on post-weaning diarrhoea in pigs has provided insights into gut health and the role of diet in modulating gastrointestinal diseases. This study highlights the potential of dietary interventions in improving animal welfare and productivity, with implications for agricultural practices and animal nutrition (Halas et al., 2009).

Zukünftige Richtungen

PGMBA has shown potential applications in various fields of research and industry. Benzoic acid derivatives have great potential in the synthesis of active pharmaceutical ingredients (APIs) containing ester and carbonyl groups . Further investigation is needed to evaluate the safety and efficacy of PGMBA derivatives in clinical investigations .

Wirkmechanismus

Target of Action

The primary target of p-Guanidinomethyl benzoic acid is Complement factor B . Complement factor B is a protein that plays a crucial role in the complement system that contributes to the body’s immune response.

Mode of Action

It is known to interact with its target, complement factor b . The specific nature of this interaction and the resulting changes at the molecular level are yet to be determined.

Biochemical Pathways

It is part of the class of organic compounds known as guanidinobenzoic acids . These are aromatic compounds containing a guanidine group linked to the benzene ring of a benzoic acid .

Result of Action

It has been suggested that it may have antibacterial effects . More research is needed to fully understand the effects of this compound at the molecular and cellular level.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the hydrophobic nature of the diphenyl ring compared to the benzophenone derivatives in the compound structure can affect its activity . Bulky hydrophobic groups increase the activity . .

Eigenschaften

IUPAC Name

4-[(diaminomethylideneamino)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c10-9(11)12-5-6-1-3-7(4-2-6)8(13)14/h1-4H,5H2,(H,13,14)(H4,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKIKIJKGFTAAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41651-87-0
Record name 4-{[(diaminomethylidene)amino]methyl}benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.